molecular formula C10H10N6O3 B5720572 N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide

N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide

Cat. No.: B5720572
M. Wt: 262.23 g/mol
InChI Key: LQULNVQEUFDAKX-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide is a compound that belongs to the class of nitrotetrazole derivatives. These compounds are known for their energetic properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the nitrotetrazole ring in its structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide typically involves the alkylation of 5-nitrotetrazole derivatives. One common method starts with the preparation of 5-nitrotetrazol-2-ylacetonitrile, which is then subjected to a 1,3-dipolar cycloaddition reaction with azide ion to form 5-(5-nitrotetrazol-2-ylmethyl)tetrazole . This intermediate can be further reacted with benzylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be oxidized under specific conditions.

    Reduction: The nitro group can also be reduced to an amine group using reducing agents.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is often a nitroso or nitro derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major products depend on the nucleophile used and can include various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide involves its interaction with molecular targets and pathways. The nitrotetrazole ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in chemistry, biology, and industry.

Properties

IUPAC Name

N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O3/c17-9(11-6-8-4-2-1-3-5-8)7-15-13-10(12-14-15)16(18)19/h1-5H,6-7H2,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQULNVQEUFDAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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